molecular formula C11H11Cl2N3O4 B12679509 1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- CAS No. 22596-04-9

1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl-

Cat. No.: B12679509
CAS No.: 22596-04-9
M. Wt: 320.13 g/mol
InChI Key: XUIJNCCBICNURA-GWOFURMSSA-N
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Description

1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- is a chemical compound known for its significant role in inhibiting transcription elongation by RNA Polymerase II.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- involves the chlorination of 1H-benzotriazole followed by the attachment of a beta-D-ribofuranosyl group. The reaction conditions typically include the use of chlorinating agents and ribofuranosyl donors under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 5,6-dichloro-1-beta-D-ribofuranosyl- involves the inhibition of RNA Polymerase II. This inhibition is mediated through the phosphorylation of the C-terminal domain of the polymerase, rendering it inactive. The compound also affects various molecular targets and pathways, including cyclin-dependent kinases and transcription elongation factors .

Properties

CAS No.

22596-04-9

Molecular Formula

C11H11Cl2N3O4

Molecular Weight

320.13 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(5,6-dichlorobenzotriazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H11Cl2N3O4/c12-4-1-6-7(2-5(4)13)16(15-14-6)11-10(19)9(18)8(3-17)20-11/h1-2,8-11,17-19H,3H2/t8-,9-,10-,11-/m1/s1

InChI Key

XUIJNCCBICNURA-GWOFURMSSA-N

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(N=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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